1-(4-Acetylbenzenesulfonyl)piperidine-2-carboxylic acid
Overview
Description
1-(4-Acetylbenzenesulfonyl)piperidine-2-carboxylic acid is a complex organic compound that features a piperidine ring substituted with an acetylbenzenesulfonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylbenzenesulfonyl)piperidine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Acetylbenzenesulfonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The acetylbenzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(4-Acetylbenzenesulfonyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(4-Acetylbenzenesulfonyl)piperidine-2-carboxylic acid exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular signaling pathways, affecting processes such as gene expression, protein synthesis, and metabolic regulation .
Comparison with Similar Compounds
Pipecolic Acid: A carboxylic acid derivative of piperidine, similar in structure but lacking the acetylbenzenesulfonyl group.
Piperidine Derivatives: Various piperidine derivatives exist, each with unique substituents that confer different chemical and biological properties.
Uniqueness: 1-(4-Acetylbenzenesulfonyl)piperidine-2-carboxylic acid is unique due to the presence of both the acetylbenzenesulfonyl group and the carboxylic acid group on the piperidine ring.
Properties
IUPAC Name |
1-(4-acetylphenyl)sulfonylpiperidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-10(16)11-5-7-12(8-6-11)21(19,20)15-9-3-2-4-13(15)14(17)18/h5-8,13H,2-4,9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWIEIFFNAJQRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332441 | |
Record name | 1-(4-acetylphenyl)sulfonylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24841199 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
809240-69-5 | |
Record name | 1-(4-acetylphenyl)sulfonylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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